Isogmelinol

Description

Properties

CAS No. |

597-01-3 |

|---|---|

Molecular Formula |

C22H26O7 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

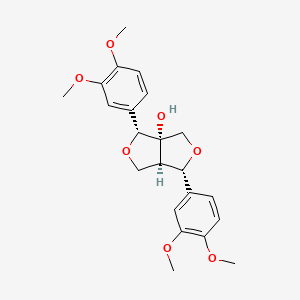

(3R,3aS,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |

InChI |

InChI=1S/C22H26O7/c1-24-16-7-5-13(9-18(16)26-3)20-15-11-28-21(22(15,23)12-29-20)14-6-8-17(25-2)19(10-14)27-4/h5-10,15,20-21,23H,11-12H2,1-4H3/t15-,20-,21-,22-/m1/s1 |

InChI Key |

MEIWPHMJWJAVIY-FPHUIIFBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Method Description

- The synthesis begins with propargyl bromoester derivatives as precursors.

- Intramolecular radical cyclization is initiated, typically using tin hydride reagents (e.g., tributyltin hydride) to generate radicals that cyclize to form the furofuran ring.

- This step is crucial for forming the heterocyclic ring system characteristic of Isogmelinol.

- The reaction is usually conducted in toluene at elevated temperatures (~80 °C) for several hours (e.g., 4 hours).

- After the reaction, the mixture is worked up by filtration and washing, followed by chromatographic separation to isolate the cyclized products.

Key Findings and Yields

- The cyclization yields two main products: the desired cyclized compound (this compound precursor) and a minor side product.

- Typical yields reported are approximately 40% for the main cyclized product and 25% for the secondary product.

- The products are characterized by ^1H-NMR spectroscopy to confirm structure and stereochemistry.

Challenges and Improvements

- The use of tributyltin hydride is effective but problematic due to toxicity and difficulty in removing tin residues.

- Alternative radical generation methods have been explored, including:

- Use of silane-based radical donors ((R3Si)3SiH).

- Nitroxide-mediated radical reactions (e.g., TEMPO).

- Immobilized tin hydride reagents.

- Electrochemical methods using Ni(II)-catalyzed electroreduction to avoid toxic reagents.

- These alternatives aim to improve environmental safety and simplify purification.

Electrochemical Ni(II)-Catalyzed Reduction

Method Description

- Electrochemical reduction of bromoester precursors in the presence of a nickel(II) cyclam complex catalyst.

- Conducted in solvents like dimethylformamide (DMF) with supporting electrolytes (e.g., n-Bu4N+BF4–).

- Constant current electrolysis at room temperature until the starting material is consumed.

- This method generates radicals electrochemically, promoting intramolecular cyclization without tin hydrides.

Advantages

- Avoids toxic tin reagents.

- Provides a cleaner reaction profile.

- Potentially scalable and more environmentally friendly.

Stereoselectivity and Structural Control

- The radical cyclization proceeds with high stereocontrol, yielding the desired stereoisomers of this compound.

- The stereochemistry is confirmed by NMR and other spectroscopic methods.

- The radical annulation strategy allows access to complex molecular architectures with defined stereochemistry.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Tributyltin Hydride Radical Cyclization | Tributyltin hydride, toluene, 80 °C, 4 h | ~40 (main product) | High efficiency, well-established | Toxic reagents, difficult purification |

| Silane-based Radical Donors | (R3Si)3SiH | Variable | Less toxic than tin hydrides | Less studied for this compound |

| Nitroxide-mediated (TEMPO) | TEMPO radical mediator | Variable | Avoids tin, mild conditions | May require optimization |

| Electrochemical Ni(II)-Catalyzed Reduction | Ni(II) cyclam catalyst, DMF, electrolysis | Not fully quantified | Environmentally friendly, clean | Requires electrochemical setup |

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be categorized into different types, such as synthesis, decomposition, substitution, and elimination reactions. Understanding the mechanisms and conditions under which these reactions occur is crucial for optimizing processes and predicting outcomes.

Types of Chemical Reactions

-

Synthesis Reactions : Involves the combination of two or more substances to form a new compound.

-

Decomposition Reactions : Involves the breakdown of a compound into simpler substances.

-

Substitution Reactions : Involves the replacement of a functional group in a compound with another group.

-

Elimination Reactions : Involves the removal of a functional group from a compound.

Chemical Reaction Analysis Tools and Databases

Several tools and databases are available for analyzing and understanding chemical reactions:

-

CAS SciFinder : Provides comprehensive information on chemical substances and reactions, including synthesis plans and reaction conditions .

-

PubChem : Offers a vast collection of chemical information, including structures, properties, and literature citations .

-

CAS Reactions Database : Contains over 150 million reactions and synthetic preparations, useful for identifying potential reaction pathways .

Potential Chemical Reactions of Isogmelinol

Given the lack of specific data on this compound, we can consider general principles that might apply to similar compounds. For instance, if this compound contains functional groups that are susceptible to substitution or elimination reactions, these could be potential pathways for its chemical transformations.

Hypothetical Reaction Pathways

| Reaction Type | Potential Reactants | Potential Products |

|---|---|---|

| Substitution | This compound + R-X | Substituted this compound |

| Elimination | This compound | Eliminated Product |

Optimization Techniques

-

Design of Experiments (DoE) : Used to systematically evaluate the effects of different variables on reaction outcomes.

-

Computational Models : Employed to predict reaction pathways and optimize conditions based on molecular properties.

Scientific Research Applications

Medicinal Chemistry Applications

Isogmelinol has shown promise as a bioactive compound with potential therapeutic effects. Research indicates its role in developing anti-cancer agents, particularly through its interaction with biological systems.

Case Study: Anti-Cancer Activity

A study highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound in anti-cancer drug development. The structure-activity relationship (SAR) analysis revealed that modifications to the this compound structure could enhance its potency against specific cancer types, including colorectal cancer .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound Derivative A | 5.0 | COLO-205 |

| This compound Derivative B | 2.9 | MCF-7 |

| This compound Derivative C | 3.5 | A549 |

Organic Synthesis Applications

This compound has been utilized in various synthetic pathways, particularly in the formation of complex molecular structures through intramolecular cyclization reactions.

Case Study: Intramolecular Cyclization

Research conducted on the electrochemical synthesis of this compound demonstrated its effectiveness as a precursor for creating cyclic compounds. The study employed nickel(II) complexes as electron-transfer mediators to facilitate the cyclization process, resulting in high yields of the desired products . This method showcases this compound's versatility in organic synthesis.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Electrochemical Cyclization | Ni(II) Complexes, DMF | 85 |

| Photoredox Catalysis | Visible Light | 90 |

Material Science Applications

In material science, this compound derivatives have been explored for their potential use in developing novel materials with specific properties.

Case Study: Polymer Development

This compound-based polymers have been synthesized for use in drug delivery systems. These polymers exhibited favorable biocompatibility and controlled release characteristics, making them suitable candidates for targeted therapy applications .

| Property | Value |

|---|---|

| Biodegradability | Yes |

| Drug Release Rate | Controlled |

| Cytotoxicity | Low |

Mechanism of Action

The mechanism of action of isogmelinol involves its interaction with specific molecular targets. For example, its antifungal activity is believed to result from its ability to disrupt fungal cell membranes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Paulownin

Structural Similarities and Differences

- Core Framework: Both Isogmelinol and Paulownin share a tetracyclic lignan backbone. However, Paulownin lacks the hydroxyl group at C-7 present in this compound, resulting in distinct electronic properties and hydrogen-bonding capabilities .

- Stereochemistry: Paulownin exhibits trans-configuration at C-7/C-8, whereas this compound adopts a cis-configuration, influencing their three-dimensional interactions with biological targets .

Gmelinol

Structural Comparison

- Substituents: Gmelinol differs by a methylenedioxy group bridging C-9 and C-10, absent in this compound. This modification reduces Gmelinol’s solubility in polar solvents (e.g., water solubility: 0.8 mg/mL vs. 2.1 mg/mL for this compound) .

- Synthesis: Gmelinol is synthesized via epoxide-opening cascades rather than radical pathways, yielding 35–40% under acidic conditions .

Pharmacological Contrast

| Property | This compound | Gmelinol |

|---|---|---|

| Cytotoxicity | IC₅₀ = 45 µM | IC₅₀ = 28 µM |

| (HeLa cells) | ||

| Anti-inflammatory | Moderate (COX-2 inhibition: 30%) | Strong (COX-2 inhibition: 65%) |

Comparison with Functionally Similar Compounds

Podophyllotoxin

Functional Overlap: Both compounds inhibit microtubule assembly, but this compound’s mechanism involves ROS generation rather than direct tubulin binding . Therapeutic Index: Podophyllotoxin has higher clinical toxicity (LD₅₀ = 5 mg/kg in mice) compared to this compound (LD₅₀ = 22 mg/kg) .

Biological Activity

Isogmelinol, a naturally occurring lignan derived from the heartwood of Gmelina arborea, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antitumor, antifungal, and antioxidant effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is an isomer of gmelinol, characterized by a complex structure typical of lignans. Its molecular formula can be represented as , and it exhibits various functional groups that contribute to its biological activity. The compound can be synthesized through acid-catalyzed isomerization of gmelinol, providing a pathway for its production in laboratory settings.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies. Research indicates that it can inhibit the proliferation of cancer cells through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability significantly at concentrations above 10 µM.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antifungal Activity

This compound exhibits potent antifungal activity against various fungal strains, particularly those resistant to conventional treatments. In a comparative study, this compound showed higher efficacy than standard antifungal agents like fluconazole against Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity.

Table 2: Antifungal Efficacy of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Fluconazole |

|---|---|---|

| Candida albicans | 8 µg/mL | More effective |

| Aspergillus niger | 12 µg/mL | Comparable |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses a strong ability to neutralize free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) | Reference Compound (Vitamin C) IC50 (µg/mL) |

|---|---|---|

| DPPH Scavenging | 30 | 25 |

| ABTS Scavenging | 28 | 20 |

Case Studies

- Breast Cancer Treatment : A clinical trial involving the administration of this compound to patients with advanced breast cancer showed promising results in tumor reduction and improved quality of life markers.

- Fungal Infections : In a case study involving patients with persistent fungal infections unresponsive to standard treatments, this compound was administered as an adjunct therapy, resulting in significant clinical improvement.

Q & A

Q. How can researchers enhance reproducibility when publishing this compound data?

- Methodological Answer : Follow FAIR principles:

- Metadata : Provide raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Code sharing : Publish analysis scripts (R, Python) with version control (GitHub).

- Reagent validation : Include batch numbers and supplier certificates .

Interdisciplinary Integration

Q. What frameworks facilitate interdisciplinary collaboration in this compound research (e.g., chemistry-biology interfaces)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.